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molecular formula C6H8N2O2 B1588724 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 89202-89-1

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1588724
M. Wt: 140.14 g/mol
InChI Key: WYCQFCGAORZRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

Lithium hydroxide (0.864 g), THF (30 ml) and water (30 ml) were added to methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (1.39 g) and the reaction was stirred at room temperature for 3 h. The reaction was acidified with 5M HCl (aq) to pH to 7 and then washed through a waters HLB OASIS cation exchange cartridge. The cartridge was preconditioned with methanol, then water. The reaction was loaded onto the cartridge and washed with water, then eluted with methanol. The methanol fraction was evaporated in vacuo to give title compound, 1.1 g.
Quantity
0.864 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C1COCC1.[CH3:8][N:9]1[CH:13]=[C:12]([CH3:14])[C:11]([C:15]([O:17]C)=[O:16])=[N:10]1.Cl>O>[CH3:8][N:9]1[CH:13]=[C:12]([CH3:14])[C:11]([C:15]([OH:17])=[O:16])=[N:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.864 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.39 g
Type
reactant
Smiles
CN1N=C(C(=C1)C)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed through a waters HLB OASIS cation exchange cartridge
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
eluted with methanol
CUSTOM
Type
CUSTOM
Details
The methanol fraction was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C(=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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